(s)-2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a phenyl ring, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol typically involves multi-step reactions. One common method includes the use of copper(I) iodide, N,N’-dimethylethylenediamine, and sodium iodide in 1,3-dioxane under an inert atmosphere at 110°C . Another approach involves the use of (s)-4-benzyl-2-(2-(bis(4-methoxy-3,5-dimethylphenyl)phosphanyl)phenyl)-4,5-dihydrooxazole, manganese, and chloro-trimethyl-silane in 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino and methoxy groups can participate in substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(s)-2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol: Lacks the amino group, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in different types of reactions, such as borylation and hydroboration.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-methoxy-3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-9(10(12)6-13)5-8(2)11(7)14-3/h4-5,10,13H,6,12H2,1-3H3/t10-/m1/s1 |
InChI Key |
NTZFENOEUMXIJU-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)[C@@H](CO)N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(CO)N |
Origin of Product |
United States |
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